![molecular formula C7H8N4O2 B1527201 ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate CAS No. 1249221-11-1](/img/structure/B1527201.png)
ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a compound that contains a 1,2,4-triazole ring, which is a significant heterocycle that exhibits broad biological activities . The triazole ring, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers: 1,2,3-triazole and 1,2,4-triazole .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance . A series of 1,2,4-triazole derivatives have been synthesized, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is C7H8N4O2 . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole compounds are diverse. The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including compounds like ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate, are not found in nature but have significant applications in drug discovery due to their unique properties .
Organic Synthesis
These compounds are utilized in organic synthesis, contributing to the creation of complex molecules for various chemical applications .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles serve as building blocks for designing polymers with specific characteristics .
Supramolecular Chemistry
They play a role in supramolecular chemistry where they are used to create larger structures from simple molecules .
Bioconjugation and Chemical Biology
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate can be used in bioconjugation and chemical biology for labeling and tracking biological molecules .
Fluorescent Imaging
These triazoles are also important in fluorescent imaging, aiding in the visualization of biological processes .
Materials Science
In materials science, they contribute to the development of new materials with desired properties for various technological applications .
Antimicrobial Activities
Specifically, the synthesized 1,2,3-triazoles have shown antimicrobial activities against strains of fungus such as Candida albicans and Rhizopus oryzae .
Mechanism of Action
Target of Action
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the body .
Biochemical Pathways
1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that these compounds may affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
Based on the known activities of 1,2,4-triazole derivatives, this compound may have potential therapeutic effects, such as antiviral or anticancer activity .
Future Directions
Given the broad biological activities of 1,2,4-triazole compounds, there is significant interest in further exploring their potential applications in various fields such as medicinal chemistry, agrochemistry, and material chemistry . The discovery and development of more effective and potent agents based on the 1,2,4-triazole scaffold is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
ethyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)4-11-5-9-6(3-8)10-11/h5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPMYICABHJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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